5-Bromo-2-trimethylsilylbenzothiophene
Description
5-Bromo-2-trimethylsilylbenzothiophene is a benzothiophene derivative featuring a bromine substituent at the 5-position and a trimethylsilyl (TMS) group at the 2-position. Benzothiophenes are heterocyclic aromatic compounds with a sulfur atom, widely studied for their pharmacological and material science applications.
Properties
Molecular Formula |
C11H13BrSSi |
|---|---|
Molecular Weight |
285.28 g/mol |
IUPAC Name |
(5-bromo-1-benzothiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C11H13BrSSi/c1-14(2,3)11-7-8-6-9(12)4-5-10(8)13-11/h4-7H,1-3H3 |
InChI Key |
QDVJRZFMXWPSBO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(S1)C=CC(=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents at the 2- and 5-positions significantly influence molecular properties. Below is a comparative analysis of key analogs:
Key Observations:
Steric Effects : The bulky TMS group may hinder enzymatic degradation compared to smaller substituents like -CH₂OH or -COOH, as seen in other silylated pharmaceuticals .
Electronic Effects : Electron-withdrawing groups (e.g., -COOH, -C₆H₄Cl) reduce aromatic electron density, affecting reactivity in cross-coupling reactions. Bromine’s electronegativity further directs substitution patterns .
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